8-Chloro-4-methylisoquinoline
CAS No.: 2120112-95-8
Cat. No.: VC4249200
Molecular Formula: C10H8ClN
Molecular Weight: 177.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2120112-95-8 |
|---|---|
| Molecular Formula | C10H8ClN |
| Molecular Weight | 177.63 |
| IUPAC Name | 8-chloro-4-methylisoquinoline |
| Standard InChI | InChI=1S/C10H8ClN/c1-7-5-12-6-9-8(7)3-2-4-10(9)11/h2-6H,1H3 |
| Standard InChI Key | TWCUKERNERYEDZ-UHFFFAOYSA-N |
| SMILES | CC1=CN=CC2=C1C=CC=C2Cl |
Introduction
Structural Characteristics
Molecular Identity
8-Chloro-4-methylisoquinoline (CAS 2120112-95-8) features a bicyclic isoquinoline skeleton, where the nitrogen atom is part of the six-membered aromatic ring. The substituents include a chlorine atom at position 8 (ortho to the nitrogen) and a methyl group at position 4. Its molecular formula is C₁₀H₈ClN, with a molecular weight of 177.63 g/mol .
Key Structural Data
| Property | Value/Description |
|---|---|
| SMILES | CC1=CN=CC2=C1C=CC=C2Cl |
| InChIKey | TWCUKERNERYEDZ-UHFFFAOYSA-N |
| IUPAC Name | 8-chloro-4-methylisoquinoline |
| Molecular Formula | C₁₀H₈ClN |
| CAS Number | 2120112-95-8 |
Physical and Chemical Properties
Physical Properties
| Property | Description |
|---|---|
| Appearance | White or off-white powder |
| Purity | ≥95% (commercially available) |
| Storage | Room temperature |
Chemical Reactivity
The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the electron-donating methyl group. Key considerations include:
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Electrophilic Substitution: The chlorine at position 8 may direct further substitutions to specific positions on the aromatic ring.
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Coordination Chemistry: The nitrogen atom in the isoquinoline core can act as a ligand for metal ions, enabling applications in catalysis or materials science .
Isoquinoline derivatives are widely studied for their bioactivity, including antiproliferative, anti-inflammatory, and antimicrobial properties. While 8-chloro-4-methylisoquinoline itself is not directly cited in biological studies, structurally related compounds (e.g., 7-chloro-8-methylquinoline) are intermediates in herbicide synthesis .
Role in Organic Synthesis
The compound may serve as a building block for:
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Heterocyclic Libraries: Introducing additional functional groups (e.g., amines, halogens) for SAR studies .
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Coordination Complexes: Leveraging the nitrogen atom to synthesize metal-organic frameworks (MOFs) .
| Hazard Code | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures
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